3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H22O2S It is a cyclobutane derivative featuring diethyl and isopropylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Another cyclobutane derivative with different substituents.
Cyclobutanecarboxylic acid: A simpler cyclobutane derivative without additional substituents.
Uniqueness
3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is unique due to its specific combination of diethyl and isopropylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H22O2S |
---|---|
Molecular Weight |
230.37 g/mol |
IUPAC Name |
3,3-diethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-5-11(6-2)7-12(8-11,10(13)14)15-9(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
UATAQCSBXAQODU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C(=O)O)SC(C)C)CC |
Origin of Product |
United States |
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